

In-Depth Technical Guide: 1-(3-aminopropyl)hexahydro-2H-azepin-2-one

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- |
| Cat. No.: | B1265785 |

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CAS Number: 24566-95-8

Abstract

This technical guide provides a comprehensive overview of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, a bifunctional organic compound incorporating a caprolactam ring and a primary aminopropyl side chain. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates available physicochemical data, discusses potential synthetic methodologies, and explores hypothetical biological applications based on its structural motifs. While extensive biological studies on this specific molecule are not widely published, this guide offers potential experimental workflows and highlights its utility as a chemical intermediate. All quantitative data is presented in structured tables, and hypothetical experimental processes are visualized using Graphviz diagrams.

Introduction

1-(3-aminopropyl)hexahydro-2H-azepin-2-one (CAS: 24566-95-8) is a derivative of ϵ -caprolactam, a well-established industrial chemical. Its structure features a seven-membered lactam ring, which is known for its presence in various biologically active compounds and polymers, and a flexible three-carbon chain terminating in a primary amine. This primary amine serves as a key functional handle for a variety of chemical modifications, making the compound a versatile building block in medicinal chemistry and materials science. The presence of both a

nucleophilic amine and a lactam moiety suggests its potential in the synthesis of more complex molecules, including polyamide structures and pharmaceutical intermediates.[\[1\]](#)[\[2\]](#) This guide aims to summarize the known properties of this compound and to provide a technical framework for its potential use in research and development.

Physicochemical Properties

The compound is typically available as a liquid, ranging from colorless to light yellow.[\[3\]](#) It is characterized by a molecular weight of approximately 170.25 g/mol and a molecular formula of C₉H₁₈N₂O.[\[4\]](#) A summary of its key physicochemical properties, compiled from various commercial and database sources, is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one

| Property | Value | Source(s) |
|---------------------|---|---|
| CAS Number | 24566-95-8 | [1] [2] |
| Molecular Formula | C ₉ H ₁₈ N ₂ O | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| IUPAC Name | 1-(3-aminopropyl)azepan-2-one | [1] |
| Synonyms | 1-(3-aminopropyl)-2-azepanone, N-(3-Aminopropyl)- ϵ -caprolactam | [2] |
| Physical Form | Liquid | |
| Boiling Point | 326°C at 760 mmHg | |
| Flash Point | 150.9°C | |
| Purity | Typically \geq 95-97% | [1] |
| Storage Temperature | 2-8°C, protect from light | [3] |
| InChI Key | IZYHZHQOYVLYGRW-UHFFFAOYSA-N | |

Synthesis and Characterization

While detailed, peer-reviewed synthetic protocols for 1-(3-aminopropyl)hexahydro-2H-azepin-2-one are not extensively documented in publicly available literature, its structure suggests a straightforward synthetic approach. A plausible method is the N-alkylation of ϵ -caprolactam.

Hypothetical Synthetic Protocol: N-Alkylation of ϵ -Caprolactam

This protocol describes a generalized procedure for the synthesis via Michael addition of ϵ -caprolactam to acrylonitrile, followed by reduction of the resulting nitrile.

Step 1: Michael Addition to Acrylonitrile

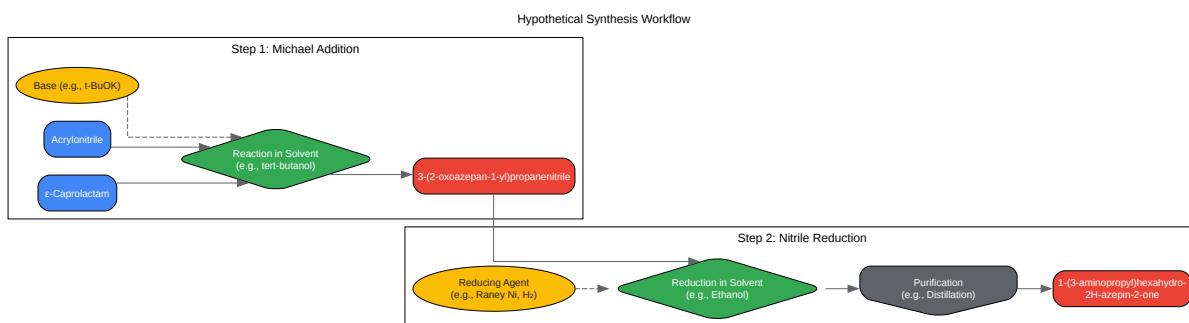
- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ϵ -caprolactam (1 equivalent) in a suitable solvent such as tert-butanol.
- Add a catalytic amount of a strong base (e.g., potassium tert-butoxide).
- Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
- Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture, neutralize the catalyst with a weak acid, and remove the solvent under reduced pressure to yield the intermediate, 3-(2-oxoazepan-1-yl)propanenitrile.

Step 2: Reduction of the Nitrile

- Dissolve the crude nitrile intermediate in a solvent suitable for reduction (e.g., ethanol or tetrahydrofuran).
- Add a reducing agent, such as Raney nickel or lithium aluminum hydride, under an inert atmosphere (e.g., nitrogen or argon).
- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at elevated pressure.

- Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
- Carefully quench the reaction (especially if using a metal hydride), filter off the catalyst or work up the reaction mixture as appropriate.
- Purify the crude product, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, by vacuum distillation or column chromatography.

The following diagram illustrates this hypothetical synthetic workflow.



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Caption: A plausible two-step synthesis of the target compound.

Analytical Characterization

For structural confirmation and purity assessment, a range of analytical techniques would be employed. Commercial suppliers suggest that analyses such as Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are available upon request.[\[1\]](#)

Table 2: Recommended Analytical Methods for Characterization

| Analytical Technique | Purpose |
|--|--|
| ¹ H and ¹³ C NMR | Structural elucidation and confirmation of proton and carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., N-H, C=O, C-N). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Elemental Analysis | Confirmation of the empirical formula. |

Potential Applications and Biological Activity

While there is a lack of specific studies on the biological activity of 1-(3-aminopropyl)hexahydro-2H-azepin-2-one, its structural components—a caprolactam ring and a primary amine—are present in many compounds with diverse applications.

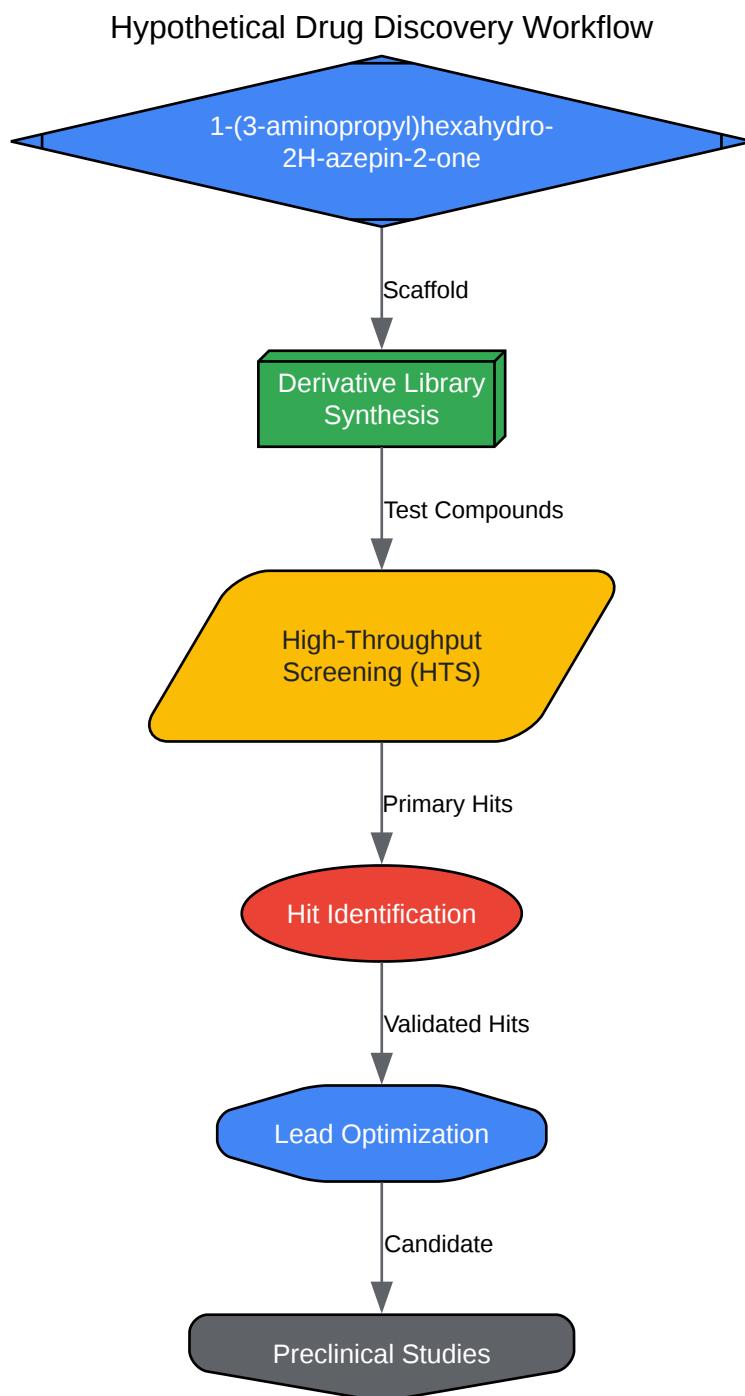
Role as a Synthetic Intermediate

The primary amine of the title compound is a versatile functional group for further chemical modifications. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation. This makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery. For instance, it could be used as a scaffold to build novel derivatives for evaluation as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Hypothetical Biological Roles

- **Antimicrobial Agents:** The lactam structure is a core component of many antibiotics (e.g., penicillins and cephalosporins). While this compound is not a β -lactam, modifications of the aminopropyl side chain could lead to novel compounds with antimicrobial properties.
- **Enzyme Inhibition:** The aminopropyl group could be designed to interact with the active sites of enzymes, such as proteases or kinases, where a basic nitrogen is often a key binding element.
- **Polymer Chemistry:** The bifunctional nature of the molecule allows it to be used in polymer synthesis, potentially to create polyamides with modified properties like improved flexibility or thermal stability.^[2]

The following diagram illustrates a hypothetical workflow for evaluating this compound in a drug discovery context.



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Caption: Use of the compound as a scaffold in a discovery pipeline.

Safety and Handling

According to available safety data, 1-(3-aminopropyl)hexahydro-2H-azepin-2-one is classified as a warning-level hazard. It is reported to be harmful if swallowed (H302), and to cause skin and eye irritation (H315, H319). Standard laboratory precautions should be taken when handling this chemical.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|--------------------------|-------------|--|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Source:

Conclusion

1-(3-aminopropyl)hexahydro-2H-azepin-2-one is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its own biological activity is not well-documented, its bifunctional nature—possessing both a lactam ring and a primary amine—makes it a versatile building block for the synthesis of more complex molecules and chemical libraries. This guide has consolidated the available physicochemical and safety data and has provided a hypothetical framework for its synthesis and potential applications. Further research is warranted to fully explore the biological and material properties of derivatives synthesized from this promising scaffold.

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